Ethamivan

Descripción general

Descripción

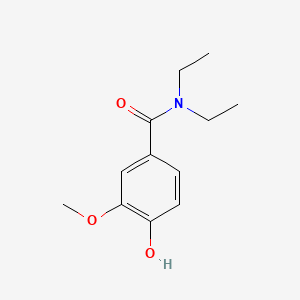

Etamivan, también conocido como N,N-Dietil-4-hidroxi-3-metoxibenzamida, es un fármaco estimulante respiratorio relacionado con la nicotinamida. Se usó principalmente en el tratamiento de la sobredosis de barbitúricos y la enfermedad pulmonar obstructiva crónica. su uso ha caído en gran medida en desuso .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Etamivan puede sintetizarse mediante la reacción del ácido 4-hidroxi-3-metoxibenzoico con dietilamina. La reacción generalmente implica la formación de un enlace amida entre el grupo carboxilo del derivado del ácido benzoico y el grupo amina de la dietilamina. Las condiciones de reacción a menudo incluyen el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida.

Métodos de Producción Industrial: La producción industrial de Etamivan sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final. La reacción se lleva a cabo típicamente en un solvente como diclorometano o tolueno, y el producto se purifica mediante técnicas de recristalización o cromatografía .

Tipos de Reacciones:

Oxidación: Etamivan puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, lo que lleva a la formación de quinonas correspondientes.

Reducción: El compuesto se puede reducir para formar los derivados de amina correspondientes.

Sustitución: Etamivan puede participar en reacciones de sustitución nucleofílica, donde el grupo metoxi puede ser reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como los tioles o las aminas se pueden utilizar en reacciones de sustitución en condiciones básicas.

Principales Productos Formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de amina.

Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Respiratory Stimulation

Ethamivan is primarily used as a respiratory stimulant. It has been shown to be effective in treating patients with respiratory depression due to various causes, including:

- Barbiturate Overdose : this compound has been utilized in cases of barbiturate intoxication, where it aids in restoring respiratory function. A study involving 43 adult patients demonstrated its efficacy in improving pulmonary air exchange in individuals with severe chronic obstructive pulmonary disease and other conditions leading to respiratory failure .

Management of Chronic Respiratory Diseases

This compound is indicated for patients suffering from chronic respiratory diseases, particularly those with compromised pulmonary function. The drug enhances ventilation and oxygenation, making it a valuable option in the management of conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD) : Clinical experiences indicate that this compound can improve arterial blood gas levels and overall respiratory status in COPD patients .

Acute Cerebrovascular Disorders

In addition to its use in respiratory conditions, this compound has been investigated for its potential benefits in acute cerebrovascular disorders. A combination product containing this compound was found to positively influence motor and sensory functions in patients experiencing ischemic strokes .

Pharmacological Mechanism

This compound acts by stimulating the carotid chemoreceptors, which enhances the drive to breathe. This mechanism is particularly beneficial in reversing the effects of central nervous system depressants like opioids and benzodiazepines .

Case Study 1: Barbiturate Intoxication Management

A clinical trial involving seven patients with severe barbiturate intoxication highlighted the effectiveness of this compound. Patients received initial doses ranging from 400 to 500 mg, leading to significant improvements in their respiratory function and overall clinical status within hours of administration .

Case Study 2: COPD Patient Outcomes

In a cohort study of 27 patients with chronic obstructive pulmonary disease, this compound administration resulted in improved arterial oxygen saturation levels and reduced carbon dioxide retention, demonstrating its role as an adjunct therapy in managing severe COPD exacerbations .

Data Table: Summary of Clinical Applications

| Application Area | Patient Population | Outcome Measures | Results Summary |

|---|---|---|---|

| Respiratory Stimulation | Patients with barbiturate overdose | Arterial blood gas levels | Significant improvement noted |

| Chronic Respiratory Disease Management | COPD patients | Oxygen saturation, CO2 levels | Enhanced ventilation and oxygenation |

| Acute Cerebrovascular Disorders | Ischemic stroke patients | Motor and sensory function assessments | Positive influence on recovery |

Mecanismo De Acción

Etamivan ejerce sus efectos estimulando el sistema nervioso central, particularmente los centros respiratorios en el tronco encefálico. Aumenta la sensibilidad de los centros respiratorios al dióxido de carbono, lo que lleva a un aumento de la frecuencia y profundidad respiratorias. Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción no se comprenden completamente, pero se cree que interactúa con los sistemas neurotransmisores y los canales iónicos en el cerebro .

Comparación Con Compuestos Similares

Etamivan es similar a otros estimulantes respiratorios como la nicotinamida y el doxapram. es único en su estructura química, que incluye un grupo metoxi y una porción de dietilamida. Esta diferencia estructural contribuye a su perfil farmacológico y efectos distintos.

Compuestos Similares:

Nicotinamida: Otro estimulante respiratorio con una estructura química diferente.

Doxapram: Un estimulante respiratorio utilizado en el tratamiento de la depresión respiratoria.

Cafeína: Un estimulante respiratorio leve con un mecanismo de acción diferente.

La estructura única de Etamivan y sus propiedades farmacológicas lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

Ethamivan, chemically known as vanillic acid diethylamide, is a respiratory stimulant that has been studied for its effects on ventilatory response and potential therapeutic applications in conditions characterized by respiratory depression. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, case studies, and relevant research findings.

Pharmacological Profile

This compound is primarily recognized for its role as a respiratory stimulant. It enhances ventilation in patients with various hypoventilatory states, including chronic obstructive pulmonary disease (COPD) and barbiturate intoxication. Its mechanism of action involves modulation of the central nervous system's respiratory centers, leading to increased respiratory drive.

The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to act on the chemoreceptors in the brainstem that respond to carbon dioxide (CO2) levels. Studies have shown that this compound significantly increases the ventilatory response to CO2 in healthy individuals, indicating its potential to enhance respiratory function under conditions of hypoventilation .

Case Studies

- Barbiturate Intoxication : A study involving 43 adult patients with diffuse pulmonary air exchange impairment included seven cases of barbiturate intoxication. This compound was administered to assess its efficacy in reversing respiratory depression. The results indicated a significant improvement in ventilation rates and arterial blood gas parameters following treatment with this compound .

- Chronic Obstructive Pulmonary Disease (COPD) : In patients suffering from severe COPD, this compound was found to be a valuable adjunct therapy. Continuous intravenous administration led to prolonged respiratory stimulation, enhancing the depth and rate of respiration without significant side effects .

Data Table: Effects of this compound on Ventilation

| Study Type | Population | Dosage | Key Findings |

|---|---|---|---|

| Barbiturate Intoxication | 7 patients | Priming doses: 400-500 mg | Significant increase in ventilation rates |

| COPD | 27 patients | Continuous IV therapy | Enhanced depth and rate of respiration |

| Healthy Volunteers | 10 subjects | 0.6 g per 100 ml saline | Increased ventilatory response to CO2 |

Clinical Applications

This compound’s role as a respiratory stimulant makes it particularly useful in clinical settings where patients exhibit respiratory depression due to various causes. It has shown effectiveness in:

- Acute Respiratory Failure : Providing immediate support through increased ventilation.

- Chronic Respiratory Conditions : Assisting in management during exacerbations or acute episodes.

- Postoperative Care : Enhancing recovery from anesthesia-related respiratory depression.

Side Effects and Safety Profile

This compound is generally well-tolerated; however, mild side effects such as flushing, nausea, and transient chest pain have been reported at higher doses. The therapeutic window appears broad, allowing for safe administration in clinical practice .

Propiedades

IUPAC Name |

N,N-diethyl-4-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3/h6-8,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJODPIMMWWMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023007 | |

| Record name | Ethamivan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855940 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304-84-7 | |

| Record name | Ethamivan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethamivan [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamivan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMIVAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etamivan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethamivan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamivan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMIVAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M44O63YPV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

95-95.5 | |

| Record name | Etamivan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.